Benzthiazide's well-defined mechanism of action as a diuretic makes it a valuable tool for researchers studying fluid and electrolyte balance in the body. By inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney [1], benzthiazide increases urine output and helps manage conditions like hypertension and edema. Studies investigating the diuretic effect of benzthiazide contribute to a deeper understanding of renal physiology and the regulation of blood pressure [1].
[1] Brater DC. (2008). Mechanisms of diuretic action. Lange Current Medical Diagnosis and Treatment 2008:1129-1133.
Beyond its diuretic properties, benzthiazide has been linked to potential benefits for cardiovascular health. Researchers are exploring its role in reducing blood vessel stiffness and improving endothelial function, which could contribute to lower blood pressure and a decreased risk of heart disease [2, 3]. Studies are ongoing to determine the specific mechanisms behind these potential benefits.
[2] Cogolludo AL, et al. (2010). Long-term effects of thiazide diuretics on arterial stiffness: a systematic review. Hypertension. 56(2):229-237.
[3] Minutolo R, et al. (2006). Chronic thiazide diuretic therapy improves endothelial function in essential hypertension. Circulation. 114(1):78-84.
[4] Cingolani F, et al. (2014). Thiazide diuretics and diabetes: a complex relationship. Journal of Clinical Hypertension (Greenwich, Conn.). 16(11):802-808.
Benzthiazide, chemically known as 7-sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide, has the molecular formula C15H14ClN3O4S3 and a molecular weight of approximately 431.937 g/mol . It is characterized by its ability to inhibit sodium and chloride reabsorption in the kidneys, leading to increased urine output. This mechanism underlies its use as a diuretic.
Benzthiazide acts on the kidneys to increase urine output []. It works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules []. This leads to increased excretion of these ions in the urine, which pulls water along with them and reduces blood volume. The reduced blood volume helps lower blood pressure [].
As a thiazide diuretic, benzthiazide promotes diuresis and has been shown to lower blood pressure effectively. It also influences electrolyte balance by causing mild hypokalemia (lowered potassium levels) and may lead to metabolic changes such as hyperuricemia (increased uric acid levels) and hyperglycemia . Its vasodilatory effects are attributed to the activation of calcium-activated potassium channels in vascular smooth muscle cells .
Benzthiazide can be synthesized through various methods, often involving the reaction of sulfonamide derivatives with benzothiadiazine precursors. One common synthetic route includes the cyclization of thionyl chloride with appropriate amines or sulfonamides, followed by hydrolysis or rearrangement reactions to yield the final product .
Benzthiazide is primarily used for:
Benzthiazide can interact with several medications, including:
Monitoring for electrolyte imbalances is crucial when benzthiazide is administered alongside these agents.
Benzthiazide shares structural and functional similarities with several other thiazide diuretics. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Hydrochlorothiazide | C7H8ClN3O4S | Shorter carbon chain; more potent diuretic effects. |
Chlorthalidone | C14H10ClN3O4S | Longer half-life; more effective for long-term management of hypertension. |
Indapamide | C16H16ClN3O3S | Non-thiazide sulfonamide; different mechanism affecting vascular smooth muscle. |
Uniqueness of Benzthiazide
Benzthiazide's unique combination of structural features and its specific mechanism of action distinguishes it from other thiazides. Its specific sulfonamide group contributes to its selectivity in inhibiting sodium reabsorption while having a lesser impact on potassium levels compared to other thiazides .
Benzthiazide possesses the International Union of Pure and Applied Chemistry systematic name 3-[(benzylsulfanyl)methyl]-6-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide [1] [2]. Alternative nomenclatures documented in chemical databases include 6-chloro-3-[[(phenylmethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide [3] [2] and the pharmaceutical designation benzthiazide according to the United States Adopted Names and International Nonproprietary Names conventions [4] [2].
The compound is officially registered under Chemical Abstracts Service number 91-33-8 [1] [2] [5] [6] and carries the European Community number 202-061-0 [1] [5]. Additional systematic identifiers include the Unique Ingredient Identifier 1TD8J48L61 [1] [2], ChEMBL identification number CHEMBL1201039 [1], and DrugBank accession DB00562 [2]. The InChI key for this compound is NDTSRXAMMQDVSW-UHFFFAOYSA-N [1] [2] [6], while the Simplified Molecular Input Line Entry System notation is represented as NS(=O)(=O)C1=CC2=C(C=C1Cl)N=C(CSCC1=CC=CC=C1)NS2(=O)=O [2].
Benzthiazide exhibits the molecular formula C₁₅H₁₄ClN₃O₄S₃ [1] [3] [2] [5] [7] [6], reflecting a complex heterocyclic structure containing fifteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, four oxygen atoms, and three sulfur atoms. The average molecular weight is calculated as 431.937 atomic mass units [2] [6], with alternative sources reporting values of 431.924 [3] and 431.94 [5] [7] atomic mass units.
The monoisotopic mass, representing the mass calculated using the most abundant isotope of each element, is determined to be 430.983495728 atomic mass units [2] or 430.983497 atomic mass units [3]. This precise mass measurement is particularly valuable for high-resolution mass spectrometry applications and structural confirmation studies.
The compound demonstrates a percent composition by mass of carbon 41.71%, hydrogen 3.27%, chlorine 8.21%, nitrogen 9.73%, oxygen 14.82%, and sulfur 22.27% [8]. The high sulfur content reflects the presence of three sulfur atoms within the molecular structure, contributing significantly to the compound's distinctive chemical properties and biological activity profile.
Crystallographic investigations have revealed that benzthiazide exists in multiple solid-state forms, including anhydrate and monohydrate crystalline structures [9]. The anhydrate form exhibits a distinctive J-like folded conformation, while the monohydrate form demonstrates an extended type conformation [9]. These conformational differences arise from critical torsional flexibility along the carbon-carbon-sulfur-carbon bonds, which significantly influences the molecular packing arrangements and hydrogen bonding patterns within the crystal lattice.
The compound crystallizes as white to off-white crystalline powder [5] [10] [11] with reported melting point values ranging from 231-232°C according to United States patent documentation to 238-239°C as documented by P'an [5] [8] [12]. This variation in melting point values may reflect different crystalline polymorphs or hydration states of the compound.
Benzthiazide exhibits no chiral centers in its molecular structure [10], resulting in an achiral molecule that does not display optical activity. The molecular structure features a benzothiadiazine ring system with a chlorine substituent at position 6 and a sulfonamide functional group at position 7. The benzylthiomethyl substituent at position 3 provides additional structural complexity and contributes to the compound's pharmacological properties.
The crystal packing arrangements in both anhydrate and monohydrate forms involve novel hydrogen bonding patterns [9]. The monohydrate form incorporates water molecules within the crystal lattice structure, which participate in extensive hydrogen bonding networks that stabilize the extended molecular conformation. These structural features have significant implications for the compound's physicochemical properties, including solubility, stability, and bioavailability characteristics.
Benzthiazide demonstrates characteristic ultraviolet-visible absorption properties that have been extensively utilized for analytical quantification purposes. The compound exhibits maximum absorption wavelengths at 283 nanometers in ethanol solvent systems [13] [14], which corresponds to electronic transitions within the aromatic benzothiadiazine chromophore system.
Detailed spectrophotometric investigations have established that benzthiazide follows Beer-Lambert law linearity within the concentration range of 3-15 μg/mL [13] [14]. The absorption spectrum displays distinct spectroscopic features that enable selective detection and quantification in pharmaceutical formulations and biological matrices. The molar absorptivity and extinction coefficient values provide quantitative measures of the compound's light absorption efficiency at specific wavelengths.
The ultraviolet absorption characteristics are particularly valuable for high-performance liquid chromatography detection methods, where benzthiazide is commonly monitored at wavelengths ranging from 245 nanometers [15] to 283 nanometers [13] [14] depending on the analytical requirements and matrix interferences. These spectral properties reflect the electronic structure of the benzothiadiazine ring system and the extended conjugation involving the aromatic substituents.
Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that provide detailed structural information about benzthiazide. The infrared spectrum displays distinctive absorption bands corresponding to specific functional groups within the molecular structure. The sulfonamide group exhibits characteristic sulfur-oxygen stretching vibrations in the range of 1200-1110 cm⁻¹ and 1415-1290 cm⁻¹ [16], which are diagnostic for this functional group.
Carbon-chlorine stretching vibrations appear in the expected range of 800-600 cm⁻¹ [16], confirming the presence of the chlorine substituent on the benzene ring. The aromatic carbon-hydrogen stretching vibrations occur in the region of 3100-3000 cm⁻¹ [16], consistent with the benzyl and benzothiadiazine aromatic systems present in the molecule.
The nitrogen-hydrogen stretching frequencies associated with the sulfonamide group appear in the range of 3500-3300 cm⁻¹ [16], while the corresponding bending vibrations are observed at 1650-1580 cm⁻¹ [16]. Carbon-sulfur stretching vibrations, reflecting the thioether linkage in the benzylthiomethyl substituent, are detectable in the region of 730-570 cm⁻¹ [16].
The comprehensive infrared spectral data provides a fingerprint identification method for benzthiazide and enables detection of structural modifications or degradation products. These vibrational assignments are consistent with the known molecular structure and support the proposed chemical connectivity patterns.
Nuclear magnetic resonance spectroscopy provides detailed structural information about benzthiazide through analysis of proton and carbon-13 environments within the molecule. The proton nuclear magnetic resonance spectrum reveals distinct resonance patterns corresponding to the various aromatic and aliphatic hydrogen environments present in the compound structure.
The benzothiadiazine ring system protons exhibit characteristic downfield chemical shifts in the aromatic region, typically appearing between 7-8 parts per million [17] [18]. The benzyl group protons display multipicity patterns consistent with the phenyl ring environment and the methylene bridge connections. The benzylic methylene protons appear as characteristic singlet or complex multiplet patterns depending on the coupling relationships with adjacent nuclei.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon environments within the benzthiazide molecule [19] [20]. The aromatic carbon atoms display chemical shifts in the expected ranges for substituted benzene and benzothiadiazine ring systems. The quaternary carbon atoms, including those bearing chlorine and sulfur substituents, exhibit characteristic downfield shifts that reflect their electronic environments.
Mass spectrometry analysis of benzthiazide reveals characteristic fragmentation patterns that provide structural identification and confirmation capabilities. The molecular ion peak appears at mass-to-charge ratio 432, corresponding to the protonated molecular species [M+H]⁺. The molecular ion demonstrates variable abundance depending on the ionization conditions and may exhibit reduced intensity due to extensive fragmentation processes.
The electron impact ionization mass spectrum displays characteristic fragment ions that result from predictable bond cleavages within the benzthiazide structure. The base peak and major fragment ions provide diagnostic information for compound identification and structural elucidation. Loss of specific functional groups, including the benzyl moiety and sulfonamide fragments, produces distinctive mass spectral patterns.
Atmospheric pressure chemical ionization studies have revealed that protonated benzthiazide undergoes rearrangement processes during fragmentation [21]. The fragmentation pathways involve cleavage at the benzylthiomethyl substituent and ring opening reactions of the benzothiadiazine system. These processes generate characteristic product ions that serve as diagnostic markers for mass spectrometric identification.
The synthesis of benzthiazide follows a well-established two-step synthetic pathway that has been optimized for pharmaceutical production [1]. The primary synthetic route involves the initial formation of a benzothiadiazine ring system followed by nucleophilic substitution to introduce the characteristic phenylmethylsulfanylmethyl side chain.
The synthetic methodology employs 5-chloro-2,4-diaminosulfonylaniline as the starting material, which contains the essential structural features required for diuretic activity [1]. This precursor undergoes condensation with chloroacetaldehyde in the presence of dimethylformamide as both solvent and reaction medium. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization to form the heterocyclic ring system.
Contemporary synthetic approaches to benzothiazole derivatives have incorporated environmentally benign methodologies including solvent-free conditions, microwave-assisted synthesis, and photocatalytic processes [2] [3] [4]. These modern techniques have demonstrated significant improvements in reaction efficiency, with some protocols achieving yields exceeding 95% under mild conditions [5] [4].
The synthesis pathway involves several critical intermediates that determine the final product quality and yield. The primary intermediate, 7-aminosulfonyl-6-chloro-3-(chloromethyl)-2H-1,2,4-benzothiadiazine-1,1-dioxide, represents the core heterocyclic structure containing the essential pharmacophoric elements [1].
This intermediate possesses the complete benzothiadiazine ring system with the sulfonamide group appropriately positioned at the C-7 position and the electron-withdrawing chlorine atom at C-6. The chloromethyl substituent at C-3 serves as the reactive site for subsequent nucleophilic substitution reactions [1].
Benzyl mercaptan functions as the nucleophilic reagent in the final substitution step, replacing the chlorine atom to introduce the lipophilic phenylmethylsulfanylmethyl group. This transformation is facilitated by sodium hydroxide in dimethylformamide, providing the basic conditions necessary for efficient nucleophilic substitution [1].
The intermediate compounds demonstrate the importance of sequential functional group installation in achieving the desired pharmacological profile. Each synthetic step introduces specific structural elements that contribute to the overall diuretic activity and pharmacokinetic properties of the final compound.
The reaction mechanism for benzthiazide synthesis proceeds through a well-characterized pathway involving nucleophilic addition-elimination sequences [2] [6]. The initial ring formation occurs via intramolecular cyclization following nucleophilic attack of the amino group on the aldehyde carbonyl.
Mechanistic studies have revealed that the cyclization step proceeds through a hemiaminal intermediate that undergoes dehydration to form the heterocyclic ring [7] [3]. The presence of electron-withdrawing groups facilitates this cyclization by stabilizing the developing positive charge during the transition state.
Optimization studies have focused on reaction conditions including temperature control, solvent selection, and catalyst systems [2] [5]. Modern approaches utilizing copper catalysis and electrosynthetic methods have demonstrated enhanced selectivity and reduced environmental impact [7] [8]. Temperature optimization typically involves maintaining reaction conditions between 70-110°C to ensure complete conversion while minimizing side product formation [5].
The final nucleophilic substitution step has been optimized through careful control of base concentration and reaction time. Sodium hydroxide concentration must be sufficient to deprotonate the thiol nucleophile while avoiding competing elimination reactions [1]. Reaction monitoring through thin-layer chromatography ensures optimal conversion and product purity.
Structural modifications of the benzthiazide scaffold have been extensively investigated to enhance diuretic potency, duration of action, and selectivity profiles [1] [9] [10]. The benzothiadiazine core structure serves as a privileged scaffold for medicinal chemistry optimization, with multiple positions available for functional group modifications.
Position 3 modifications have focused on introducing various lipophilic substituents to enhance membrane permeability and protein binding affinity [1] [11]. The phenylmethylsulfanylmethyl group in benzthiazide represents an optimal balance between lipophilicity and metabolic stability. Alternative substituents including haloalkyl, aralkyl, and thioether groups have demonstrated prolonged duration of action through increased lipid solubility [1].
Position 6 substitutions have been systematically evaluated to determine the electronic requirements for diuretic activity [1] [12]. Electron-withdrawing groups such as chlorine, fluorine, and trifluoromethyl demonstrate superior activity compared to hydrogen or electron-donating substituents. The chlorine atom in benzthiazide provides the optimal combination of electronic effects and metabolic stability.
Position 7 modifications have confirmed the essential nature of the sulfonamide group for biological activity [1] [12]. Removal or replacement of this functional group results in dramatic loss of diuretic efficacy. The sulfonamide moiety is critical for binding to the sodium-chloride cotransporter and represents a non-negotiable structural requirement.
Ring system modifications have explored the replacement of sulfur with oxygen or nitrogen atoms to create benzoxadiazine and benzotriadiazine analogs [13]. These modifications generally result in altered pharmacological profiles with potential applications in different therapeutic areas.
The diuretic activity of benzthiazide is intimately related to specific functional groups that enable binding to the thiazide-sensitive sodium-chloride cotransporter [1] [14] [15]. Each functional group contributes distinct molecular interactions that collectively determine the pharmacological profile.
The sulfonamide group at position 7 represents the primary pharmacophore responsible for receptor binding [1] [12]. This functional group forms critical hydrogen bonding interactions with amino acid residues in the transporter binding site. The acidic protons of the sulfonamide provide the necessary electrostatic interactions for high-affinity binding. Studies have demonstrated that modification or removal of this group results in complete loss of diuretic activity [1].
The chlorine atom at position 6 serves as an electron-withdrawing group that modulates the electronic properties of the entire ring system [1] [12]. This substitution enhances the acidity of the sulfonamide protons and stabilizes the binding conformation through favorable electronic effects. The electron-withdrawing nature of chlorine creates a more electronegative molecular surface that complements the electrostatic environment of the transporter binding site.
The benzothiadiazine ring system provides the rigid scaffold necessary for proper spatial orientation of the pharmacophoric elements [1] [15]. The bicyclic structure maintains the optimal geometric relationship between the sulfonamide group and other binding determinants. The ring nitrogen atoms contribute additional hydrogen bonding capacity that enhances binding affinity.
The phenylmethylsulfanylmethyl substituent at position 3 functions as a lipophilic domain that influences both potency and duration of action [1]. This group enhances membrane permeability and protein binding, leading to improved pharmacokinetic properties. The sulfur atom provides additional electronic modulation while the benzyl group contributes hydrophobic interactions with lipophilic regions of the target protein.
The dioxide sulfur moiety maintains the proper electronic configuration and molecular geometry required for optimal binding [1] [16]. This structural feature ensures that the molecule adopts the bioactive conformation necessary for transporter recognition. The oxidation state of sulfur influences the overall charge distribution and affects the strength of electrostatic interactions with the target protein.
Structure-activity relationship studies have confirmed that all major functional groups in benzthiazide contribute synergistically to the overall diuretic activity [1] [17]. The optimization of benzthiazide represents a successful example of rational drug design where each structural element has been carefully selected to maximize therapeutic efficacy while minimizing adverse effects.
Irritant;Health Hazard